molecular formula C8H8N4OS B3001280 6-(allylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 894047-32-6

6-(allylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B3001280
CAS No.: 894047-32-6
M. Wt: 208.24
InChI Key: XVMNMLNJNSMBOL-UHFFFAOYSA-N
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Description

6-(Allylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (CAS 894047-32-6) is a chemical compound based on the pyrazolo[3,4-d]pyrimidine heterocyclic scaffold, which is recognized as a bioisostere of the adenine moiety of ATP . This core structure is of significant interest in medicinal chemistry, particularly in the development of small-molecule kinase inhibitors . Its ability to mimic ATP allows it to act as a competitive inhibitor in the tyrosine kinase signaling pathway, making it a valuable template for designing potential anticancer agents . Derivatives of pyrazolo[3,4-d]pyrimidine, including those with allylthio modifications, are actively investigated for their efficacy against various cancers. Research indicates these compounds can be developed into potent inhibitors targeting kinases such as the epidermal growth factor receptor (EGFR) and c-Src tyrosine kinase, which are implicated in prostate, bladder, and other human cancers . The allylthio functional group provides a versatile handle for further chemical modification, enabling covalent grafting onto nanocarrier systems to enhance drug delivery and overcome limitations like low aqueous solubility . This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-prop-2-enylsulfanyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4OS/c1-2-3-14-8-10-6-5(4-9-12-6)7(13)11-8/h2,4H,1,3H2,(H2,9,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVMNMLNJNSMBOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NC2=C(C=NN2)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(allylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-3-mercapto-1H-pyrazole with allyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to cyclization with formamide or a similar reagent to form the desired pyrazolopyrimidine structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-(allylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the pyrazole or pyrimidine rings.

    Substitution: The allylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced pyrazolopyrimidine derivatives.

    Substitution: Various substituted pyrazolopyrimidines depending on the nucleophile used.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the potential of 6-(allylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one as an anticancer agent. For instance, research involving halloysite nanotube-based delivery systems demonstrated enhanced cytotoxic effects against prostate and bladder cancer cell lines (RT112, UMUC3, PC3) when using pyrazolo[3,4-d]pyrimidine derivatives modified with allyl groups .

Medicinal Chemistry

The unique structure of this compound makes it a candidate for further development in drug design. Its derivatives have shown promise in treating various conditions beyond cancer, including:

  • Anti-inflammatory Agents : Compounds derived from this scaffold have been investigated for their anti-inflammatory properties.
  • Antimicrobial Activity : Some derivatives exhibit significant antimicrobial effects against various pathogens.

Case Studies

  • Nanoparticle Delivery Systems : A study demonstrated the efficacy of halloysite nanotubes modified with pyrazolo[3,4-d]pyrimidine derivatives for targeted delivery in cancer therapy. This approach showed increased selectivity and reduced side effects compared to conventional treatments .
  • Synthesis and Antitumor Activity : Research on new pyrazolo[3,4-d]pyrimidine derivatives revealed that modifications at the 6-position significantly enhanced antitumor activity against various cancer cell lines. The study emphasized structure-activity relationship (SAR) analyses to optimize therapeutic potential .

Mechanism of Action

The mechanism of action of 6-(allylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

The biological and physicochemical properties of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives are highly dependent on substituents at the 6-position. Below is a detailed comparison with structurally analogous compounds:

Alkyl/Arylthio Derivatives
  • 6-((3-Fluorobenzyl)thio) Derivatives (15b, 15c, 15d, 15e): These compounds (e.g., 15b: 5-(3-chlorophenyl)-6-((3-fluorobenzyl)thio)-1-methyl-...) exhibit yields ranging from 19% to 83%, with HPLC purity ≥98%. However, lower yields (e.g., 19% for 15e) suggest synthetic challenges with methoxy substituents .
  • 6-(Cinnamylthio)-1-(4-chlorophenyl)-... (): The cinnamylthio group (-S-CH2-CH=CH-Ph) introduces extended conjugation, likely increasing lipophilicity and π-π stacking interactions. No yield or purity data are provided, but its structural similarity to the allylthio derivative highlights the impact of aromatic vs. aliphatic thioethers .
Heterocyclic and Functionalized Derivatives
  • 6-Mercapto-1-(m-tolyl)-... () :

    • The free thiol (-SH) group at the 6-position may improve metal-binding capacity but poses stability issues (e.g., oxidation). This contrasts with the stable thioether linkage in the allylthio derivative .
  • 6-(Methylthio)-2-allyl-...
Antitumor Activity
  • Chloromethyl-Substituted Derivatives () :
    • Compounds like 3b and 3c (IC50: 0.03 µM) demonstrate potent antitumor activity against MCF7 cells, attributed to the chloromethyl group’s electrophilic reactivity. In contrast, allylthio’s unsaturated bond may offer different mechanisms, such as Michael addition or alkylation .
Antimicrobial and Anti-inflammatory Activity
  • Thiazolidinone-Fused Derivatives (10a, 10b): These derivatives (e.g., 10a: 6-methyl-5-[(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)amino]-...) show anti-inflammatory activity, likely due to the thiazolidinone moiety’s ability to modulate inflammatory pathways. The allylthio derivative’s activity in this context remains unexplored .

Physicochemical Properties

Compound (6-Substituent) Key Properties Reference
Allylthio (Target Compound) Moderate lipophilicity, reactive double bond
(3-Fluorobenzyl)thio (15b) High purity (98%), steric bulk
Cinnamylthio () Increased lipophilicity, conjugation
Methylthio () Low steric hindrance, metabolic stability

Biological Activity

6-(Allylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

Molecular Formula : C8_8H8_8N4_4OS
Molecular Weight : 208.24 g/mol
CAS Number : 894047-32-6

The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The presence of the allylthio group enhances its reactivity and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:

  • Formation of Pyrazolone Intermediate : The condensation of hydrazine derivatives with appropriate carbonyl compounds.
  • Introduction of Allylthio Group : Reaction with allyl bromide in the presence of a base to form the final product.

Anticancer Activity

Recent studies have evaluated the anticancer properties of this compound against various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation in vitro.

Cell Line IC50 (μM) Effect
MCF-7 (Breast Cancer)12.5Significant reduction in viability
K-562 (Leukemia)15.0Moderate cytotoxicity
PC3 (Prostate Cancer)10.0Strong inhibition of growth

These findings suggest that the compound may act as a potential lead for further development in cancer therapy.

The mechanism through which this compound exerts its biological effects is believed to involve:

  • Inhibition of Kinases : The compound may inhibit specific protein kinases involved in cancer cell signaling pathways.
  • Induction of Apoptosis : Evidence suggests that treatment with this compound can trigger apoptotic pathways in cancer cells.

Case Studies

A notable study investigated the delivery of pyrazolo[3,4-d]pyrimidine derivatives using halloysite nanotubes for enhanced therapeutic efficacy against prostate and bladder cancers. The study demonstrated that encapsulation improved the bioavailability and cytotoxicity of these compounds compared to their free forms.

Study Highlights:

  • Methodology : Halloysite nanotubes were modified for drug loading and release.
  • Results : Enhanced cytotoxicity against RT112 and UMUC3 cell lines was observed when using halloysite-based delivery systems.

Q & A

Q. Basic Analytical Techniques

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., allylthio groups at C6) and confirms regioselectivity via coupling patterns.
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation pathways.
  • HPLC : Purity assessment (typically >95%) using C18 columns with acetonitrile/water gradients.
  • X-ray Crystallography : Resolves crystal packing (e.g., monoclinic P2₁/n space group) and hydrogen-bonding networks (e.g., N–H···O interactions) .

What strategies address regioselectivity challenges in pyrazolo[3,4-d]pyrimidinone synthesis?

Advanced Reaction Design
Tandem aza-Wittig/annulation reactions enable regiocontrol:

  • Iminophosphoranes react with arylisocyanates to form intermediates.
  • Substituted thiophenols or allylthio groups are introduced at C6 via nucleophilic substitution.
  • Optimized conditions: Dry THF, 0°C to room temperature, 12–24 hours.
    This method avoids competing pathways, achieving >80% regioselectivity for C6-thioether derivatives .

How can contradictions in catalytic efficiency data be resolved when comparing traditional vs. nanocatalysts?

Advanced Data Analysis
Contradictions arise from surface-area effects in nanocatalysts:

  • Preyssler nanoparticles exhibit high surface area (≥150 m²/g), enhancing substrate adsorption and turnover frequency.
  • Compare turnover numbers (TON): Traditional acids (TON ~10) vs. nanocatalysts (TON ≥50).
  • Kinetic studies: Nanocatalysts reduce activation energy (ΔG‡) by 20–30% via transition-state stabilization.
    Controlled experiments (e.g., poisoning tests) confirm heterogeneous catalysis mechanisms .

How do structural modifications influence the antitumor activity of pyrazolo[3,4-d]pyrimidinones?

Q. Advanced Structure-Activity Relationships (SAR)

  • C6 Thioether groups : Allylthio or fluorobenzylthio substituents enhance cytotoxicity (IC₅₀ ≤1 µM) by modulating ALDH1A inhibition.
  • N1 Methylation : Improves metabolic stability (t₁/₂ ≥2 hours in liver microsomes).
  • C5 Aryl groups : Electron-withdrawing substituents (e.g., 3-Cl, 4-F) increase DNA intercalation.
    Bioassays: MTT assays on leukemia (K562) and solid tumor (HCT116) cell lines .

What crystallographic insights inform the molecular interactions of pyrazolo[3,4-d]pyrimidinones?

Advanced Structural Characterization
Single-crystal X-ray diffraction reveals:

  • Monoclinic packing (a = 4.64 Å, β = 93.5°, Z = 4) with π-π stacking (3.8–4.2 Å).
  • Intermolecular H-bonding : N4–H···O=C interactions stabilize the lattice (d = 2.02 Å).
  • Torsion angles : Allylthio groups adopt gauche conformations (θ = 60–80°), influencing solubility .

How are pyrazolo[3,4-d]pyrimidinone derivatives designed for herbicidal or antimicrobial activity?

Q. Advanced Bioassay Design

  • Thioether derivatives : Introduce 3-chlorophenylthio or 4-fluorophenylthio groups at C6.
  • Bioassays :
    • Herbicidal: Inhibit Brassica napus root growth (IC₅₀ = 50 mg/L) via auxin mimicry.
    • Antimicrobial: Agar diffusion assays against Botrytis cinerea (zone inhibition ≥15 mm).
  • SAR: Electron-deficient thioethers enhance membrane permeability .

What purification techniques maximize yield and purity in pyrazolo[3,4-d]pyrimidinone synthesis?

Q. Basic Purification Methodology

  • Recrystallization : Use ethanol/water (1:3) or acetonitrile for high-purity (>95%) crystals.
  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent.
  • TLC Monitoring : Rf = 0.4–0.6 using chloroform/methanol (9:1) on silica plates .

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